molecular formula C19H19NO5 B8805736 Benzyl 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 58641-56-8

Benzyl 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate

Cat. No.: B8805736
CAS No.: 58641-56-8
M. Wt: 341.4 g/mol
InChI Key: DXBNGOWOMMHJKK-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

58641-56-8

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)

InChI Key

DXBNGOWOMMHJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Z-Asp-OBn (10 g, 0.028 mol) in MC (200 ml), oxalyl chloride (2.93 ml, 0.0336 mol) and a catalytic amount of DMF were added at 0° C. and stirred at room temperature for 2 hrs. After the solvent was evaporated, the crude acyl chloride was dissolved in benzene (400 ml), and tributyltin hydride (15.1 ml, 0.056 mol) and a catalytic amount of Pd(0) were added slowly at 0° C. and stirred at room temperature overnight. After the solvent was evaporated, ether (100 ml)/10% KF in water (100 ml) was added and stirred at room temperature for 2 hrs, followed by filtration to give a biphasic solution. The organic layer was separated and concentrated to give a crude product, which was purified by column chromatography to obtain the title compound, Z-Asp-OBn aldehyde (6 g) as pale-yellow oil.
Name
Z-Asp-OBn
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step Two

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